![molecular formula C7H9Br2NS B2528673 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide CAS No. 733757-75-0](/img/structure/B2528673.png)

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide

Overview

Description

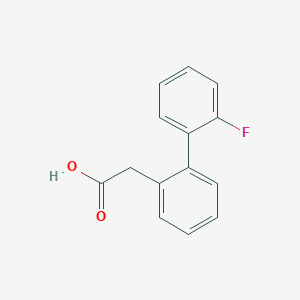

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a useful research compound. Its molecular formula is C7H9Br2NS and its molecular weight is 299.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

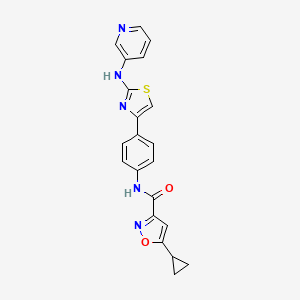

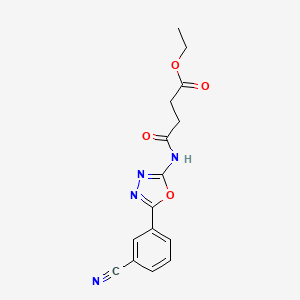

Research in the realm of organic synthesis often explores the utility of heterocyclic compounds, like pyridine derivatives, as intermediates or catalysts in the synthesis of complex molecules. The review by Parmar et al. (2023) emphasizes the significance of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the thieno[3,2-c]pyridine framework (Parmar, Vala, & Patel, 2023). This suggests potential applications of 2-bromo-thieno[3,2-c]pyridine derivatives in catalyzing or mediating reactions leading to bioactive or structurally complex molecules.

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, the structural motifs similar to 2-bromo-thieno[3,2-c]pyridine are explored for their potential biological activities. Alshamrani's review (2023) on pyridine-based Cu(II) complexes as potent anticancer agents highlights the broad biological activities of pyridine derivatives, including anticancer, anti-inflammatory, and antibacterial effects (Alshamrani, 2023). The ability to form stable complexes with metals like Cu(II) could be indicative of the potential utility of 2-bromo-thieno[3,2-c]pyridine hydrobromide in developing new therapeutic agents.

Environmental and Material Sciences

Another area of interest involves the environmental and material science applications of brominated organic compounds. Inorganic bromine compounds, similar in some respects to organic bromides, play significant roles in atmospheric chemistry, particularly in the marine boundary layer, affecting ozone processing and atmospheric chemistry dynamics (Sander et al., 2003). While this research focuses on inorganic species, it underscores the broader environmental significance of bromine-containing compounds, potentially extending to the study of organic bromides like 2-bromo-thieno[3,2-c]pyridine hydrobromide in understanding atmospheric reactions or as precursors in the synthesis of environmentally relevant materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name |

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGSUAGXSIQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2528590.png)

![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)

![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)

![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)